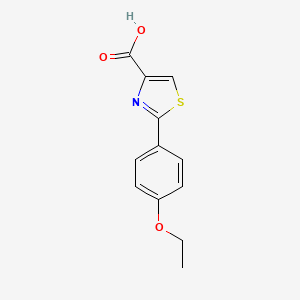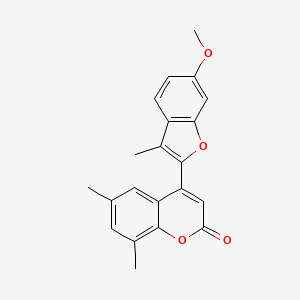![molecular formula C19H15N3O4S B2570292 N-(2-(2-甲基-4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基)乙基)-2-氧代-2H-色烯-3-甲酰胺 CAS No. 1903883-56-6](/img/structure/B2570292.png)
N-(2-(2-甲基-4-氧代噻吩并[2,3-d]嘧啶-3(4H)-基)乙基)-2-氧代-2H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound with intricate molecular architecture, possessing both thieno[2,3-d]pyrimidine and chromene moieties. This unique structure grants the compound notable biological and chemical properties, making it a subject of interest in various scientific fields.
科学研究应用
Chemistry
In chemistry, the compound's unique structure allows it to act as a building block for more complex molecules, facilitating the development of novel materials and catalysts.
Biology
Biologically, the compound is explored for its enzyme inhibitory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
Medicinally, it has potential as an anti-cancer agent, with studies indicating its efficacy in inhibiting the growth of certain cancer cell lines.
Industry
Industrially, its application extends to materials science, where its chromene moiety is exploited for developing UV-sensitive materials.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. Key intermediates, such as 2-methyl-4-oxothieno[2,3-d]pyrimidine and 2-oxo-2H-chromene-3-carboxylic acid, are synthesized separately and then combined through amide bond formation. Reaction conditions often include catalysts like EDCI and base like DIPEA.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using continuous flow chemistry to optimize yield and purity. Automated systems and real-time monitoring ensure consistent reaction conditions, which are crucial for the reproducibility of large-scale production.
化学反应分析
Types of Reactions
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Involving reagents like potassium permanganate.
Reduction: : Using agents such as sodium borohydride.
Substitution: : Reactions like nucleophilic substitution with halogenated intermediates.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., pyridine). Reactions often occur under controlled temperatures, from ambient to reflux conditions, depending on the desired transformation.
Major Products Formed
Oxidation or reduction reactions yield derivatives with altered functional groups, potentially modifying the compound's biological activity. Substitution reactions can produce a variety of substituted analogs, each with unique properties.
作用机制
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects primarily by inhibiting specific enzymes. It binds to the active site of the enzyme, disrupting the enzyme's ability to catalyze its biological reactions, thus affecting the molecular pathways involved. This inhibition can lead to a reduction in the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
N-(2-(4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)ethyl)-2H-chromene-3-carboxamide
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl)-2H-chromene-3-carboxamide
Uniqueness
The distinguishing feature of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide lies in its dual functionality, combining properties of both thieno[2,3-d]pyrimidine and chromene structures. This duality enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
属性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-11-21-17-13(6-9-27-17)18(24)22(11)8-7-20-16(23)14-10-12-4-2-3-5-15(12)26-19(14)25/h2-6,9-10H,7-8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEFWODLJANPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)
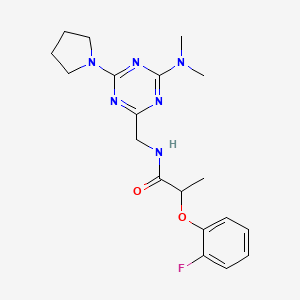
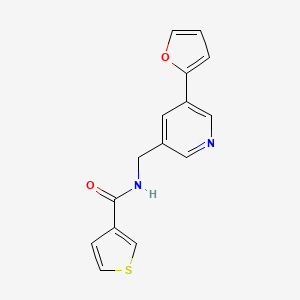
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
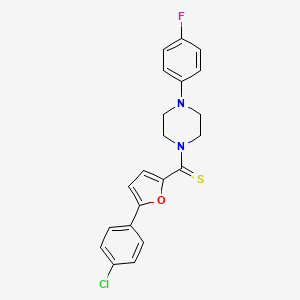
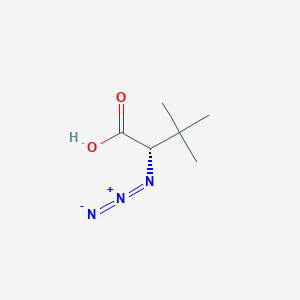
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
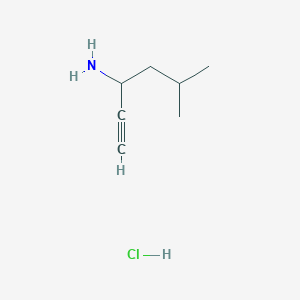
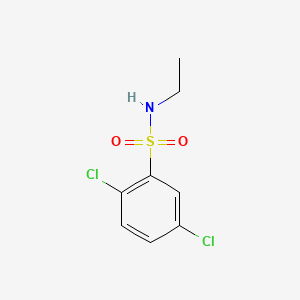
![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2570229.png)
